1-Amino-4-methylpiperazine is a chemical compound with the molecular formula C5H13N3. It is a secondary amine and a heterocyclic compound containing a piperazine ring. This compound serves as an important intermediate in the synthesis of various chemicals, particularly pharmaceuticals like Rifampicin [], and plays a significant role in research across diverse scientific disciplines.
1-Amino-4-methylpiperazine is a chemical compound with the molecular formula and a molecular weight of 115.18 g/mol. It is recognized for its role as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals. This compound is classified under piperazine derivatives, which are known for their diverse applications in medicinal chemistry.
1-Amino-4-methylpiperazine is derived from piperazine, a cyclic compound that serves as a foundational structure for numerous biologically active molecules. The compound is classified within the broader category of aliphatic amines, specifically focusing on its piperazine framework that contributes to its chemical reactivity and biological activity.
The synthesis of 1-amino-4-methylpiperazine can be achieved through several methods:
The molecular structure of 1-amino-4-methylpiperazine consists of a six-membered ring containing two nitrogen atoms at positions one and four, along with an amino group at position one and a methyl group at position four. The structural representation can be summarized as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into the compound's structure, confirming the presence of functional groups characteristic of amines and piperazines.
1-Amino-4-methylpiperazine participates in various chemical reactions due to its nucleophilic amino group. Key reactions include:
The mechanisms often involve nucleophilic attack by the amino group on electrophilic centers in aldehydes or ketones, followed by dehydration to form imines.
The mechanism of action for compounds derived from 1-amino-4-methylpiperazine often relates to their ability to interact with biological targets such as enzymes or receptors. For instance, Schiff bases formed from this compound can exhibit antibacterial properties by disrupting bacterial cell function or inhibiting enzyme activity. Detailed studies on specific targets are necessary to elucidate precise mechanisms.
1-Amino-4-methylpiperazine is characterized by:
The chemical properties include:
These properties make it an attractive candidate for further modifications in synthetic pathways.
1-Amino-4-methylpiperazine has several scientific uses:
1-Amino-4-methylpiperazine is systematically named as 4-methylpiperazin-1-amine according to IUPAC conventions. Its molecular formula is C5H13N3, with a molecular weight of 115.18 g/mol, validated by multiple authoritative sources including PubChem and the NIST Chemistry WebBook [1] [4]. The structure consists of a six-membered piperazine ring with a methyl group (-CH3) at the 4-position and an amino group (-NH2) at the 1-position.
The InChI identifier (1S/C5H13N3/c1-7-2-4-8(6)5-3-7/h2-6H2,1H3) and InChIKey (RJWLLQWLBMJCFD-UHFFFAOYSA-N) provide unambiguous machine-readable representations of the molecular structure. The SMILES notation (CN1CCN(CC1)N) further confirms the connectivity, where the methyl group attaches to a ring nitrogen (N4), and the amino group bonds to the other ring nitrogen (N1) [4] [5]. The CAS Registry Number 6928-85-4 is universally recognized for this compound [6].
Property | Value |
---|---|
IUPAC Name | 4-methylpiperazin-1-amine |
Molecular Formula | C5H13N3 |
Molecular Weight | 115.18 g/mol |
CAS Registry Number | 6928-85-4 |
InChIKey | RJWLLQWLBMJCFD-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)N |
13C NMR analysis reveals five distinct carbon environments in 1-amino-4-methylpiperazine, consistent with its asymmetric structure. Key assignments include:
Carbon Position | Chemical Shift (ppm) | Assignment |
---|---|---|
N-CH3 | 46.0 | Methyl carbon |
C2/C6 | 54.8 | Ring methylene (N4-adjacent) |
C3/C5 | 46.0 | Ring methylene |
Fourier-transform infrared (FTIR) and Raman spectra exhibit characteristic vibrational modes:
Electron ionization mass spectrometry shows a molecular ion peak at m/z 115, corresponding to [C5H13N3]+. Key fragmentation patterns include:
m/z Ratio | Relative Abundance (%) | Proposed Fragment |
---|---|---|
115 | 88.5 | [M]+ (molecular ion) |
99 | 100.0 | [M–CH3NH2]+ |
70 | 32.0 | [C3H8N2]+ |
56 | 23.1 | [C3H6N]+ |
Density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations identify four stable conformers, differing in amino group orientation relative to the methyl group. The trans-cis (III) configuration is the global minimum, with an energy 1.8 kcal/mol lower than other conformers due to reduced steric strain. The chair conformation of the piperazine ring remains intact across all forms, with puckering parameters similar to cyclohexane [3].
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies govern reactivity:
Parameter | HF/6-311+G(d,p) | DFT/6-311+G(d,p) | Significance |
---|---|---|---|
HOMO Energy (eV) | −6.15 | −5.32 | Electron donation capability |
LUMO Energy (eV) | −0.67 | −0.89 | Electron acceptance capability |
HOMO-LUMO Gap (eV) | 5.48 | 4.43 | Chemical stability |
Dipole Moment (Debye) | 3.98 | 4.12 | Molecular polarity |
Electrostatic potential (ESP) surfaces reveal regions of high electron density (negative potential) at the amino nitrogen and ring nitrogens, designating them as sites for electrophilic attack or hydrogen bonding. Conversely, the methyl group hydrogens exhibit slight positive potential, enabling weak non-covalent interactions [7]. This explains 1-amino-4-methylpiperazine’s role in forming salts with oxalic acid, where proton transfer creates head-to-tail hydrogen-bonded networks [7].
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